Indigo
Overview
Description
Indigo is an organic compound with a distinctive blue color, historically significant as a natural dye extracted from the leaves of plants in the Indigofera genus, particularly Indigofera tinctoria . It has been used for thousands of years, primarily in textile dyeing, and is most commonly associated with the production of denim cloth and blue jeans . The chemical formula of this compound is C₁₆H₁₀N₂O₂, and it appears as a dark blue crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most basic chemical approach for indigo production is the “Baeyer-Drewson this compound synthesis,” which involves the reaction of 2-nitrobenzaldehyde with acetone under alkaline conditions to form this compound, acetic acid, and water . Another method involves the fusion of sodium phenylglycinate in a mixture of caustic soda and sodamide .
Industrial Production Methods: Traditional methods of this compound production involve the fermentation of plant material to liberate indoxyl from this compound precursors, such as indican and isatan B. The indoxyl then spontaneously dimerizes to form this compound through air-mediated oxidation . Modern industrial production often employs microbial fermentation using genetically engineered bacteria to produce this compound in a more sustainable and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions: Indigo undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form isatin using strong oxidizing agents like potassium permanganate.
Substitution: Substitution reactions can occur on the indole rings of this compound, leading to the formation of various derivatives.
Major Products:
Oxidation: Isatin
Reduction: Leucothis compound
Substitution: Various this compound derivatives, such as Tyrian purple and indirubin.
Scientific Research Applications
Indigo has a wide range of scientific research applications:
Chemistry: Used as a dye in textile manufacturing and as a precursor for the synthesis of other compounds.
Biology: Employed in staining techniques for biological specimens.
Industry: Utilized in the production of blue jeans and other denim products.
Mechanism of Action
Indigo and its derivatives exert their effects through various mechanisms. For instance, indirubin inhibits cyclin-dependent kinases, which are key regulators of the cell cycle . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound has been found to have anti-inflammatory, antioxidant, antibacterial, and antiviral properties .
Comparison with Similar Compounds
Indirubin: A red isomer of indigo with significant medicinal properties, particularly in cancer treatment.
Tyrian Purple: A brominated derivative of this compound, historically used as a dye for royal garments.
Indoxyl: A precursor to this compound, involved in its biosynthesis.
Uniqueness of this compound: this compound is unique due to its vibrant blue color and historical significance as one of the oldest dyes used by humans. Its ability to form stable, insoluble pigments makes it particularly valuable in textile dyeing . Additionally, the medicinal properties of its derivatives, such as indirubin, further highlight its importance in various fields .
This compound continues to be a compound of great interest due to its diverse applications and historical significance. Its unique properties and the ongoing research into its derivatives ensure that it remains relevant in both scientific and industrial contexts.
Properties
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILFGKZUJYXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Record name | C.I. VAT BLUE 1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026279 | |
Record name | Indigo dye | |
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Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |
Record name | C.I. VAT BLUE 1 | |
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Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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Record name | Indigo | |
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Solubility |
less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |
Record name | C.I. VAT BLUE 1 | |
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Record name | INDIGO | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
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Density |
1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |
Record name | C.I. VAT BLUE 1 | |
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URL | https://cameochemicals.noaa.gov/chemical/21212 | |
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Record name | INDIGO | |
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Color/Form |
DARK-BLUE POWDER WITH COPPERY LUSTER | |
CAS No. |
482-89-3, 68651-46-7, 64784-13-0 | |
Record name | C.I. VAT BLUE 1 | |
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Record name | Indigo | |
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Record name | Indigo (dye) | |
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Record name | INDIGO | |
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Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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Record name | Indigo dye | |
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Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
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Record name | INDIGO | |
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Record name | INDIGO | |
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Melting Point |
734 to 738 °F (decomposes) (NTP, 1992) | |
Record name | C.I. VAT BLUE 1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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